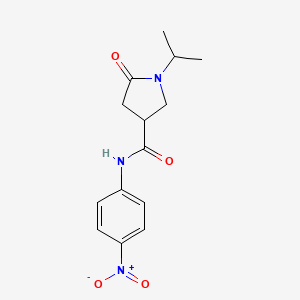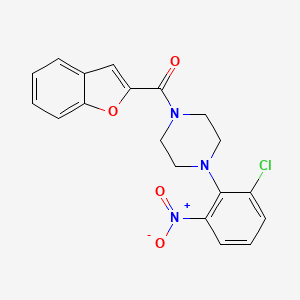
N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide is not fully understood. However, it is believed that N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide exerts its effects by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while PDEs are enzymes that regulate cyclic nucleotide levels in cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and cardio-protective effects, N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory and anti-oxidant properties. In a study conducted by Li et al. (2019), N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide was found to reduce inflammation and oxidative stress in a mouse model of acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its high potency and selectivity. N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a higher potency and selectivity than other HDAC inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid (SAHA). However, one of the limitations of using N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is in the development of N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide-based drugs for the treatment of cancer and cardiovascular diseases. Another area of interest is in the investigation of N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic targets. Finally, there is also potential for the development of new synthesis methods for N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide that could improve its solubility and make it easier to work with in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide has been investigated for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research, where N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the growth of cancer cells. In a study conducted by Zhang et al. (2017), N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide was found to induce apoptosis (cell death) in human hepatocellular carcinoma cells by activating the caspase-3 pathway.
In addition to cancer research, N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide has also been investigated for its potential use in the treatment of cardiovascular diseases. In a study conducted by Guo et al. (2018), N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide was found to have a protective effect on the heart by reducing myocardial ischemia-reperfusion injury in rats.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(22-16-9-7-15(21-2)8-10-16)17(20)19-11-13-3-5-14(18)6-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPMNGXDLCXGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4108742.png)
![2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine](/img/structure/B4108758.png)
![1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4108765.png)
![3-isopropoxy-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4108772.png)
![3-amino-6-oxo-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4108787.png)

![2-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4108795.png)
![3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4108816.png)
![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B4108819.png)
![5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4108827.png)


![N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4108844.png)
![1-(2-chloro-6-nitrophenyl)-4-[(4-cyclohexylphenoxy)acetyl]piperazine](/img/structure/B4108850.png)